![molecular formula C4H4BrNO2 B1498884 (2-Bromooxazol-4-yl)methanol CAS No. 1092351-92-2](/img/structure/B1498884.png)
(2-Bromooxazol-4-yl)methanol
Overview
Description
“(2-Bromooxazol-4-yl)methanol” is a chemical compound with the molecular formula C4H4BrNO2. It has a molecular weight of 177.98 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is WHNKRZSMRQKJLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, and in a freezer below -20°C . It has a water solubility of 3.88 mg/ml .Scientific Research Applications
Synthetic Applications
Ring Expansion and Palladium-Catalyzed Reactions
(2-Bromooxazol-4-yl)methanol derivatives have been used in ring enlargement reactions to synthesize 5-bromo-1,2-oxazepine derivatives from D-glyceraldehyde-derived 1,2-oxazines. These derivatives subsequently underwent palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Stille, and Heck) to introduce new substituents, showcasing the compound's flexibility in synthetic organic chemistry (Al-Harrasi et al., 2010).
Asymmetric Synthesis
In another study, this compound was used to synthesize [1-(Silylmethyl)allenyl]methanols from aldehydes, leading to compounds with good yields and enantioselectivities. This process highlights its role in the asymmetric synthesis of organometallic compounds and potential in stereoselective synthesis (Durán-Galván & Connell, 2010).
Catalytic Applications
Huisgen Cycloaddition Catalysis
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to this compound, formed a stable complex with CuCl, which exhibited outstanding catalytic efficiency in Huisgen 1,3-dipolar cycloaddition reactions. This study exemplifies the potential of this compound derivatives in enhancing reaction efficiencies through catalyst design (Ozcubukcu et al., 2009).
Antioxidant Properties
Derivatives of this compound were synthesized and showed significant antioxidant properties, indicating the compound's relevance in developing novel antioxidants. These synthesized derivatives were tested against several free radicals and compared with standard antioxidants, demonstrating their potential in pharmaceutical applications (Çetinkaya et al., 2012).
Material Science Applications
Solid-State Interconversions
This compound derivatives were explored in the solid-state interconversion of cages and coordination networks, emphasizing the compound's utility in materials science, particularly in the design of molecular architectures and stimuli-responsive materials (Burrows et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(2-bromo-1,3-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKRZSMRQKJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653319 | |
Record name | (2-Bromo-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092351-92-2 | |
Record name | (2-Bromo-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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